molecular formula C22H23NO6 B3005279 Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate CAS No. 862979-24-6

Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate

Cat. No. B3005279
CAS RN: 862979-24-6
M. Wt: 397.427
InChI Key: YTVZTAXVCHQYBT-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate is a compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring system. These compounds have been the subject of numerous studies due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves the reaction of ethyl 2-acylphenoxyacetates with potassium hydroxide in dry dioxane to obtain ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates, with the stereochemistry of the resulting isomers being influenced by the structure of the acyl group . Another approach is the oxidation of ethyl 2-(3-ethylsulfanyl-5-methyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid to yield compounds such as ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate . These methods demonstrate the versatility in synthesizing benzofuran derivatives, which could be applied to the synthesis of Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran ring system, which can be further substituted with various functional groups. For instance, the crystal structure of ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and non-classical hydrogen bonds . Similarly, the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system found in some derivatives is essentially planar, with the phenyl ring making a significant dihedral angle with respect to this system . These structural features are crucial for the physical and chemical properties of the compounds.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, leading to a wide array of products. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives can yield a variety of substituted phenyl-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . The reactivity of these compounds allows for the synthesis of complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of intermolecular hydrogen bonds and aromatic π–π interactions can affect the compound's melting point, solubility, and crystal packing . The oxidation state of sulfur in the molecule can also impact its reactivity and stability . These properties are essential for the practical application of these compounds in various fields, including pharmaceuticals and materials science.

Safety and Hazards

Ethyl benzofuran-3-carboxylate has been classified as Eye Irrit. 2 - Skin Irrit. 2 according to hazard statements . The precautionary statements include P264 - P280 - P302 + P352 - P305 + P351 + P338 - P332 + P313 - P337 + P313 .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the future directions of Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate could be in the development of new drugs for various diseases.

properties

IUPAC Name

ethyl 3-[(3,4-diethoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-4-26-17-12-11-14(13-18(17)27-5-2)21(24)23-19-15-9-7-8-10-16(15)29-20(19)22(25)28-6-3/h7-13H,4-6H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVZTAXVCHQYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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